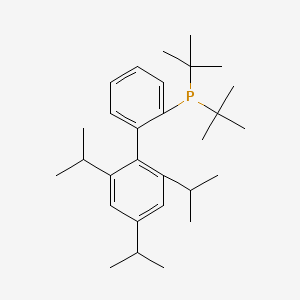

2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl

Description

Properties

IUPAC Name |

ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H45P/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12/h13-21H,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SACNIGZYDTUHKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H45P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70469549 | |

| Record name | 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

564483-19-8 | |

| Record name | 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl CAS number

An In-Depth Technical Guide to 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos)

Abstract

This technical guide provides a comprehensive overview of this compound, commonly known as tBuXPhos. A cornerstone of modern organometallic chemistry, tBuXPhos has emerged as a highly versatile and robust ligand for palladium-catalyzed cross-coupling reactions. Its unique structural architecture, characterized by significant steric bulk and electron-rich properties, enables unprecedented efficiency in the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, particularly with challenging and historically unreactive substrates. This document will delve into the ligand's fundamental properties, synthesis, mechanistic underpinnings in catalysis, and provide field-proven protocols for its application in key transformations relevant to researchers in pharmaceutical development and fine chemical synthesis.

Introduction and Core Attributes

This compound, a member of the Buchwald family of biaryl phosphine ligands, has revolutionized the field of palladium-catalyzed cross-coupling.[1] Its development was a direct response to the need for catalysts capable of activating recalcitrant substrates, such as aryl chlorides, under mild conditions.[2] The ligand's efficacy stems from a masterful combination of steric and electronic properties engineered into its biaryl backbone.[3]

The defining feature of tBuXPhos is its significant steric hindrance, originating from the di-tert-butylphosphino group on one phenyl ring and the triisopropylphenyl group on the other. This bulk is not merely incidental; it is the primary driver of the ligand's ability to promote the formation of highly reactive, monoligated L-Pd(0) catalytic species.[3] This single-ligand coordination is crucial for preventing catalyst deactivation and for opening a coordination site necessary for the catalytic cycle to proceed. Furthermore, the electron-donating nature of the alkyl groups on the phosphorus atom enhances the electron density at the palladium center, which critically facilitates the initial oxidative addition step of the catalytic cycle—often the rate-limiting step, especially with less reactive electrophiles like aryl chlorides.[4][5]

A key practical advantage of tBuXPhos is its stability. Unlike many other phosphine ligands that are sensitive to air and moisture, tBuXPhos is an air-stable crystalline solid, which simplifies handling, storage, and reaction setup, making it a reliable tool for both academic and industrial laboratories.[3][6]

Physicochemical and Structural Data

A precise understanding of a reagent's properties is fundamental to its effective application. The key identifiers and physical data for tBuXPhos are summarized below.

| Property | Value | Reference |

| CAS Number | 564483-19-8 | [7] |

| Molecular Formula | C₂₉H₄₅P | [8] |

| Molecular Weight | 424.65 g/mol | [8] |

| Appearance | White to off-white crystalline solid | [8] |

| Melting Point | 146-151 °C | [8] |

| Common Synonyms | tBuXPhos, tert-Butyl XPhos | [8] |

| Stability | Air-stable | [6] |

Synthesis of tBuXPhos

The synthesis of tBuXPhos is a multi-step process that involves the strategic formation of the sterically hindered biaryl backbone followed by phosphination. The following protocol is a representative example of its synthesis.

Experimental Protocol: Synthesis of tBuXPhos

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a suitable laboratory setting with appropriate personal protective equipment.

Step 1: Grignard Reagent Formation and Biaryl Coupling [9]

-

To a 1 L three-necked flask, oven-dried and cooled under an inert atmosphere (Argon or Nitrogen), add magnesium shavings (5.6 g) and 2-bromo-1,3,5-triisopropylbenzene (32.5 g).

-

Add 300 mL of anhydrous tetrahydrofuran (THF). The mixture is gently heated to initiate the formation of the Grignard reagent.

-

Once the Grignard formation is underway, slowly add a solution of 2-bromochlorobenzene (20.0 g) in anhydrous THF dropwise to the reaction mixture.

-

After the addition is complete, heat the reaction to reflux for 2 hours to drive the coupling reaction to completion, forming 2-bromo-2',4',6'-triisopropylbiphenyl.

Step 2: Phosphination [9]

-

Cool the reaction mixture to room temperature.

-

Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (2.4 g) as a catalyst and stir for 30 minutes.

-

Slowly add di-tert-butylphosphine chloride (18.8 g) to the mixture at room temperature.

-

Heat the reaction to reflux for 5 hours.

-

After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography or recrystallization to yield this compound as a white solid.

The Role of tBuXPhos in Catalysis: A Mechanistic Perspective

The success of tBuXPhos lies in its ability to efficiently facilitate the canonical steps of palladium-catalyzed cross-coupling reactions: oxidative addition, transmetalation (or its equivalent in C-N/C-O couplings), and reductive elimination.[10]

dot digraph "Catalytic_Cycle" { graph [fontname="Arial", label="Figure 1: Generalized Palladium Catalytic Cycle with tBuXPhos", labelloc=b, fontsize=12, rankdir=LR, splines=ortho, size="7.6,5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot Figure 1: Generalized Palladium Catalytic Cycle with tBuXPhos. This diagram illustrates the key steps facilitated by the ligand: oxidative addition of an aryl halide (Ar-X) to the Pd(0) center, transmetalation with an organometallic reagent (R-M), and the final product-forming reductive elimination.

-

Oxidative Addition: The electron-rich nature of tBuXPhos accelerates the insertion of the Pd(0) center into the aryl-halide bond (Ar-X), forming a Pd(II) intermediate. This step is often rate-limiting, and the ligand's ability to promote it is key to its success with unreactive substrates.[4]

-

Transmetalation/Ligand Exchange: In Suzuki couplings, an organoboron species exchanges its organic group with the halide on the palladium center. In Buchwald-Hartwig aminations, the amine coordinates to the palladium, and a base facilitates the deprotonation to form a palladium-amido complex.[10]

-

Reductive Elimination: This is the final, product-forming step. The steric bulk of tBuXPhos creates a congested environment around the palladium center, which promotes the reductive elimination of the newly coupled product (Ar-R).[11] This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. The ligand's structure is thought to enforce a conformation that brings the two coupling partners into proximity, thereby lowering the activation energy for this crucial step.[3][11]

Applications and Experimental Protocols

tBuXPhos has demonstrated exceptional utility across a wide range of cross-coupling reactions.[1] It is particularly valued for its performance in Suzuki-Miyaura couplings and Buchwald-Hartwig aminations.

Application 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a pillar of C-C bond formation. The use of tBuXPhos enables the coupling of sterically hindered or electron-rich aryl chlorides with various boronic acids and esters.

This protocol describes the coupling of an aryl chloride with a phenylboronic acid.

Materials:

-

Aryl Chloride (1.0 equiv)

-

Boronic Acid or Ester (1.1 - 1.5 equiv)

-

Palladium source: e.g., Pd₂(dba)₃ (1-2 mol % Pd)

-

tBuXPhos ligand (1.1 - 1.2 x mol % of Pd)

-

Base: e.g., K₃PO₄, Cs₂CO₃ (2.0 - 3.0 equiv)

-

Anhydrous Solvent: e.g., Toluene, Dioxane, or THF

Procedure:

-

To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl chloride, the boronic acid, and the base.

-

In a glovebox or under a positive flow of inert gas, add the palladium source and the tBuXPhos ligand.

-

Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Add the anhydrous solvent via syringe.

-

Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of celite if necessary.

-

Wash the organic phase with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Application 2: Buchwald-Hartwig Amination

This reaction is one of the most powerful methods for constructing C-N bonds, crucial for the synthesis of countless pharmaceuticals and materials.[12] tBuXPhos excels in coupling a wide array of amines and amides with aryl halides and triflates, even with sterically demanding partners.[2][13]

Materials:

-

Aryl Bromide (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium precatalyst: e.g., tBuXPhos Pd G3 (1-2 mol %) or generate catalyst in situ with Pd(OAc)₂ and tBuXPhos.

-

Base: e.g., NaOt-Bu, K₂CO₃, or LHMDS (1.4 - 2.0 equiv)

-

Anhydrous Solvent: e.g., Toluene or Dioxane

Procedure:

-

If using an in-situ generated catalyst, add the palladium source and tBuXPhos to an oven-dried reaction vessel. If using a precatalyst, add it directly.

-

Add the base to the vessel. This is typically done inside a glovebox, especially when using air-sensitive bases like NaOt-Bu.

-

Add the aryl bromide and the solvent.

-

Finally, add the amine via syringe.

-

Seal the vessel and heat to the required temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction carefully with water or a saturated NH₄Cl solution.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude material by flash column chromatography to yield the arylamine product.

Conclusion

This compound (tBuXPhos) stands as a testament to the power of rational ligand design in catalysis. Its unique combination of steric bulk and electron-richness has rendered it an indispensable tool for overcoming long-standing challenges in cross-coupling chemistry. By enabling the use of less reactive coupling partners, facilitating reactions at lower catalyst loadings, and demonstrating broad functional group tolerance, tBuXPhos continues to empower innovation in drug discovery, materials science, and complex molecule synthesis.[2][14] Its robustness and ease of handling further cement its status as a ligand of choice for chemists aiming to construct complex molecular architectures with efficiency and reliability.

References

-

Surry, D. S., & Buchwald, S. L. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. PMC. Retrieved February 8, 2026, from [Link]

-

MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules. Retrieved February 8, 2026, from [Link]

-

ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. Retrieved February 8, 2026, from [Link]

-

Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved February 8, 2026, from [Link]

-

Macmillan Group, Princeton University. (n.d.). Why C–N and C–O Couplings? Retrieved February 8, 2026, from [Link]

-

Barder, T. E., et al. (2008). Insights into Amine Binding to Biaryl Phosphine Palladium Oxidative Addition Complexes and Reductive Elimination from Biaryl Phosphine Arylpalladium Amido Complexes via Density Functional Theory. Journal of the American Chemical Society. Retrieved February 8, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 8, 2026, from [Link]

-

Lipshutz, B. H., et al. (2016). T-BuXPhos: A highly efficient ligand for Buchwald-Hartwig coupling in water. Green Chemistry. Retrieved February 8, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved February 8, 2026, from [Link]

-

The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved February 8, 2026, from [Link]

-

Fors, B. P., & Buchwald, S. L. (2010). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. PMC. Retrieved February 8, 2026, from [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved February 8, 2026, from [Link]

-

Ingoglia, B. T., & Buchwald, S. L. (2017). Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands. DSpace@MIT. Retrieved February 8, 2026, from [Link]

-

DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Retrieved February 8, 2026, from [Link]

-

The Royal Society of Chemistry. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Retrieved February 8, 2026, from [Link]

-

The Organic Chemistry Tutor. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Retrieved February 8, 2026, from [Link]

-

Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. Retrieved February 8, 2026, from [Link]

Sources

- 1. alfachemic.com [alfachemic.com]

- 2. leapchem.com [leapchem.com]

- 3. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. diva-portal.org [diva-portal.org]

- 6. tBuXPhos tert-Butyl XPhos [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

- 8. This compound | 564483-19-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. This compound | 564483-19-8 [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: tBuXPhos in High-Fidelity Cross-Coupling

Executive Summary

In the landscape of modern drug discovery, tBuXPhos (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl) stands as a critical architectural enabler for constructing carbon-heteroatom bonds.[1] Unlike earlier generation phosphines, tBuXPhos leverages extreme steric bulk and electron richness to facilitate the coupling of challenging substrates—specifically electron-deficient heteroaryl chlorides and hindered amines—that frequently stall under standard catalytic conditions.

This guide provides a comprehensive technical analysis of tBuXPhos, moving from its physicochemical identity to its mechanistic function and validated experimental application.

Part 1: Physicochemical Identity & Core Data

Targeting the fundamental constants required for stoichiometry and procurement.

The following data aggregates the verified physicochemical properties of tBuXPhos. Note that in high-throughput experimentation (HTE), the use of the G3 Precatalyst (tBuXPhos Pd G3) is often preferred over the free ligand to ensure a defined 1:1 Pd:Ligand ratio.

Table 1: Molecular Specifications

| Property | Specification | Technical Note |

| Common Name | tBuXPhos | Also: t-BuXPhos, tert-Butyl XPhos |

| IUPAC Name | This compound | Defines the biaryl backbone + phosphine center |

| CAS Number | 564483-19-8 | Unique identifier for the free ligand |

| Molecular Formula | C₂₉H₄₅P | High carbon count reflects lipophilicity |

| Molecular Weight | 424.64 g/mol | Essential for precise mol% calculations |

| Appearance | White to off-white crystalline solid | Degrades to yellow/orange upon oxidation |

| Melting Point | 147–151 °C | High thermal stability for elevated temp rxns |

| Solubility | Toluene, THF, Dioxane, DCM | Poor solubility in alcohols/water without surfactants |

SMILES String (for Chemoinformatics): CC(C)C1=CC(=C(C(=C1)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)C)C(C)C

Part 2: Structural Mechanistics (The "Why")

Expertise & Experience: Causality in Ligand Design

The efficacy of tBuXPhos is not accidental; it is a result of precise structural engineering designed to solve specific catalytic failures.

The tert-Butyl Effect (Electronic Activation)

Unlike XPhos or SPhos , which utilize cyclohexyl (Cy) groups, tBuXPhos employs di-tert-butyl groups on the phosphorus.

-

Causality: The t-Bu groups are more electron-donating than Cy groups. This increases the electron density on the Pd center, significantly accelerating the oxidative addition step, which is often rate-limiting for electron-rich aryl chlorides (e.g., chloroanisoles).

The Biaryl Scaffold (Steric Stabilization)

The 2',4',6'-triisopropylbiphenyl backbone provides a massive steric wall.

-

Mechanism: This bulk prevents the formation of inactive bis-ligated complexes (

). It forces the catalyst into a highly active monoligated species (

Visualization of the Catalytic Cycle

The following diagram illustrates the tBuXPhos-mediated Buchwald-Hartwig amination cycle, emphasizing the monoligated active species.

Figure 1: The monoligated Pd(0) cycle enabled by tBuXPhos. The ligand's bulk is critical for the final reductive elimination step.

Part 3: Validated Experimental Protocol

Trustworthiness: A Self-Validating System

This protocol utilizes tBuXPhos Pd G3 (precatalyst) rather than mixing Pd(OAc)₂ and free ligand. The G3 precatalyst contains the ligand pre-bound, eliminating the induction period and preventing oxidation of the phosphine before the reaction starts.

Target Transformation: Coupling of a heteroaryl chloride (e.g., 2-chloropyridine) with a secondary amine.

Reagents & Stoichiometry

-

Aryl Halide (1.0 equiv): 1.0 mmol

-

Amine (1.2 equiv): 1.2 mmol

-

Catalyst (1–2 mol%): tBuXPhos Pd G3 (CAS: 1447963-75-8)

-

Calculation: 1 mol% = 0.01 × 1.0 mmol = 0.01 mmol ≈ 8 mg (MW ~794 g/mol for G3)

-

-

Base (1.4 equiv): Sodium tert-butoxide (NaOtBu) or K₃PO₄ (if functional groups are base-sensitive).

-

Solvent: 1,4-Dioxane or Toluene (anhydrous). Concentration: 0.2 M.

Step-by-Step Workflow

-

Inert Atmosphere Setup:

-

Equip a reaction vial (screw-cap with septum) with a stir bar.

-

Critical Step: If using a glovebox, weigh all solids inside. If on a benchtop, weigh solids into the vial and cycle vacuum/argon 3 times.

-

-

Solids Addition:

-

Add tBuXPhos Pd G3 (1 mol%) and NaOtBu (1.4 equiv).

-

Add the Aryl Halide (if solid).

-

-

Liquids & Solvent:

-

Add the Amine (if liquid) and Aryl Halide (if liquid) via syringe.

-

Add anhydrous 1,4-Dioxane (5 mL for 1 mmol scale). Sparge solvent with Argon for 10 mins prior to use to remove dissolved oxygen.

-

-

Reaction:

-

Seal the vial.

-

Heat to 80–100 °C for 2–12 hours.

-

Visual Check: The reaction mixture should turn from a pale suspension to a dark brown/black solution as the active Pd(0) species is generated and cycles.

-

-

Workup:

-

Cool to room temperature.[2]

-

Dilute with EtOAc and filter through a small pad of Celite (removes Pd black and salts).

-

Concentrate in vacuo and purify via flash chromatography.

-

Troubleshooting (The "Why it Failed" Matrix)

| Observation | Root Cause | Solution |

| No Conversion | Catalyst poisoning or oxidation | Ensure Argon sparging; switch to fresh NaOtBu (hygroscopic). |

| Debromination/Dechlorination | Hydride source present | Solvent may be wet (acting as H-source); use strictly anhydrous dioxane. |

| Low Yield | Product inhibition | The product amine may bind Pd. Increase temp to 110 °C or switch base to K₃PO₄. |

Part 4: Handling & Stability

Authoritative Grounding: Practical Lab Safety

-

Oxidation Sensitivity: While tBuXPhos is air-stable as a solid for short periods, it slowly oxidizes to the phosphine oxide in solution. Always store under Nitrogen/Argon at 2–8 °C.

-

Safety: tBuXPhos is generally considered non-hazardous by GHS standards, but standard PPE (gloves, goggles) is mandatory due to potential irritation and the toxicity of associated palladium salts.

References

-

Buchwald, S. L., et al. "Palladium-Catalyzed C-N Cross-Coupling Reactions: The Third Generation Precatalyst." Journal of the American Chemical Society, 2014.

-

Fors, B. P., & Buchwald, S. L. "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics." Journal of the American Chemical Society, 2009.[2]

-

Sigma-Aldrich. "tBuXPhos Product Specification & MSDS." Merck KGaA.

-

Surry, D. S., & Buchwald, S. L. "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination."[3] Angewandte Chemie International Edition, 2008.

Sources

structure of 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl

The Structural Architectonics of tBuXPhos: A Technical Guide to High-Fidelity Cross-Coupling CAS: 564483-19-8 | Formula: C₂₉H₄₅P | Class: Dialkylbiaryl Phosphine[1]

Executive Summary: The "Privileged" Ligand

In the landscape of palladium-catalyzed cross-coupling, 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos) represents a local maximum of steric demand and electron richness.[1] Unlike first-generation ligands (e.g., PPh₃) or bidentate systems (e.g., BINAP), tBuXPhos is designed to enforce a monoligated Pd(0) species.[1]

This guide deconstructs the ligand's architecture to explain its dominance in coupling difficult electrophiles—specifically aryl chlorides and unactivated sulfonates—with high turnover frequencies (TOF). It moves beyond basic "recipe following" to the mechanistic causality required for rational reaction design in drug discovery.

Structural Architectonics & Electronic Profile

The efficacy of tBuXPhos is not accidental; it is a function of its orthogonal structural zones. The molecule is defined by a Percent Buried Volume (%V_bur) of approximately 56.5% , placing it among the most sterically demanding ligands in the Buchwald series.

The Logic of the Scaffold

The structure functions through two distinct rings, each serving a kinetic purpose:

-

Ring A (Phosphorus-Bearing): Carries two tert-butyl groups.[1][2][3] These are highly electron-donating (+I effect), making the phosphorus center basic and nucleophilic.[1] This accelerates the Oxidative Addition (OA) of unreactive Ar-Cl bonds.[1]

-

Ring B (Non-Phosphorus): Substituted with three isopropyl groups at the 2', 4', and 6' positions.[2][3][4]

-

2',6'-di-iPr: These bulky groups create a "roof" over the metal center, preventing the formation of inactive bis-ligated complexes [L₂Pd].[1] They also prevent cyclopalladation at the ligand's own backbone, a common deactivation pathway.

-

Biaryl Twist: The steric clash between the rings forces them to be perpendicular, exposing the Pd center for substrate binding while protecting it from aggregation (Pd black formation).

-

Visualizing the Structural Logic

The following diagram maps the functional zones of the molecule to their catalytic impact.

Figure 1: Functional decomposition of tBuXPhos.[1] The interplay between the electron-rich P-center and the sterically crowded lower ring drives the catalytic cycle.

Mechanistic Mastery: The G3 Activation Cycle

To ensure reproducibility, modern protocols utilize Precatalysts (specifically Buchwald G3 or G4) rather than mixing Pd(OAc)₂ and ligand in situ. The G3 precatalyst contains the ligand pre-bound to Pd(II), stabilized by a carbazole leaving group.

Why this matters:

-

Stoichiometry: Guarantees a 1:1 Pd:Ligand ratio.[1]

-

Protection: The Pd is air-stable until activation.[1]

-

Activation: Occurs only upon addition of base, releasing the active L-Pd(0) species immediately into the solution.

The Catalytic Workflow

-

Activation: Base deprotonates the precatalyst amino group; reductive elimination releases carbazole and L-Pd(0).[1]

-

Oxidative Addition: L-Pd(0) inserts into Ar-Cl.[1] tBuXPhos stabilizes this electron-deficient Pd(II) species.[1]

-

Transmetallation/Binding: The nucleophile (Amine/Phenol) binds.[1]

-

Reductive Elimination: The massive bulk of tBuXPhos "squeezes" the product out, regenerating L-Pd(0).[1]

Figure 2: The G3 activation and catalytic cycle.[1] Note that L-Pd(0) is the recurring active species, protected by the steric bulk of tBuXPhos.

Field-Proven Protocol: C-N Coupling of Aryl Chlorides

This protocol is designed for self-validation . If the reaction fails, the color changes and homogeneity provide diagnostic clues.

Target: Coupling of a deactivated Aryl Chloride with a secondary amine.

Reagents & Rationale

| Component | Recommendation | Rationale |

| Precatalyst | tBuXPhos Pd G3 (1-2 mol%) | Ensures rapid generation of L-Pd(0).[1] Avoids "induction periods" seen with Pd(OAc)₂. |

| Base | NaOtBu (1.2 equiv) | Strong enough to deprotonate the amine-Pd complex.[1] If substrate has sensitive esters, switch to K₃PO₄ .[1] |

| Solvent | t-Amyl Alcohol or Dioxane | High boiling point, solubilizes the base.[1] t-Amyl alcohol often suppresses dehalogenation side reactions.[1] |

| Temperature | 80 °C - 100 °C | Sufficient thermal energy to drive the reductive elimination step.[1] |

Step-by-Step Methodology

-

Charge the Vessel:

-

In a glovebox or under active N₂ flow, add tBuXPhos Pd G3 (1.5 mg/mmol for 2 mol%) and NaOtBu (1.2 equiv) to a reaction vial equipped with a stir bar.

-

Note: If the aryl chloride is a solid, add it now.

-

-

Solvent Addition:

-

Substrate Addition:

-

Add the Amine (1.2 equiv) and Aryl Chloride (1.0 equiv) via syringe.

-

-

Reaction:

-

Workup:

-

Dilute with EtOAc, filter through a small pad of silica (to remove Pd), and concentrate.

-

Comparative Ligand Selection

Selecting the right Buchwald ligand is an exercise in matching steric/electronic properties to the substrate.

| Ligand | Primary Strength | Best For...[5] | Key Structural Difference |

| tBuXPhos | Steric Bulk + Electron Rich | Aryl Chlorides, Phenols (C-O), N-Heterocycles.[1] | tBu groups on P; iPr on ring.[1] High %V_bur. |

| XPhos | General Purpose | Aryl Tosylates, unhindered amines.[1] | Cyclohexyl groups on P (less bulky than tBu).[1] |

| BrettPhos | Selectivity | Primary Amines (over secondary).[1][6][7] | Methoxy groups on ring; Cyclohexyl on P. |

| RuPhos | Electronic Tuning | Secondary Amines, hindered substrates.[1] | iPrO groups on ring (electron donating). |

References

-

Original Synthesis & Characterization

-

Beyer, A., et al. "Synthesis of this compound."[1] Organic Syntheses, 2007, 84, 217.

-

-

Precatalyst G3 Development

-

Percent Buried Volume (%V_bur)

- Clavier, H., & Nolan, S. P. "Percent Buried Volume for Phosphine and N-Heterocyclic Carbene Ligands.

-

General Buchwald-Hartwig User Guide

Sources

tBuXPhos physical and chemical properties

The "Heavy Lifter" of Palladium Catalysis: Physical, Chemical, and Operational Profile

Executive Summary

tBuXPhos (2-Di-tert-butylphosphino-2′,4′,6′-triisopropylbiphenyl) represents a pinnacle in the engineering of dialkylbiaryl phosphine ligands.[1] Unlike its cousin XPhos, which utilizes cyclohexyl groups, tBuXPhos incorporates bulky tert-butyl groups directly on the phosphorus atom. This subtle structural shift creates a ligand with exceptional steric bulk and electron density, making it the "heavy lifter" of the Buchwald ligand family.

It is the industry standard for challenging C–O cross-couplings (phenols, alcohols) and C–N couplings involving sterically hindered substrates or weak nucleophiles where reductive elimination is the rate-determining step.

Structural & Electronic Architecture

To understand the utility of tBuXPhos, one must analyze its two distinct structural domains:

-

The Phosphino Center (

):-

Electronic Effect: The tert-butyl groups are strong

-donors, creating an electron-rich metal center (high Lewis basicity). This facilitates the oxidative addition of difficult electrophiles (e.g., aryl chlorides, aryl tosylates). -

Steric Effect: The massive bulk of the

groups forces the palladium center into a mono-ligated species [

-

-

The Biaryl Backbone (Tri-isopropyl):

-

Stability: The lower ring (tri-isopropyl benzene) provides steric protection to the Pd center, preventing the formation of inactive palladacycles and inhibiting dimerization.

-

Hemilability: The

-system of the lower ring can weakly coordinate to the Pd(0) center, stabilizing it during the "resting state" of the catalytic cycle.

-

Physicochemical Datasheet

The following data aggregates experimentally verified properties essential for process design and handling.

| Property | Value / Description | Context |

| IUPAC Name | 2-Di-tert-butylphosphino-2′,4′,6′-triisopropylbiphenyl | Standard Nomenclature |

| CAS Number | 564483-19-8 | Key Identifier |

| Molecular Weight | 424.64 g/mol | Stoichiometry Calcs |

| Appearance | White to off-white crystalline solid | Visual Purity Check |

| Melting Point | 145 – 151 °C | Purity Verification |

| Solubility | High: THF, Toluene, DCM, EtOAcLow: Water, Alcohols (MeOH, EtOH) | Solvent Selection |

| Cone Angle ( | ~250° (Estimated) | Steric Parameter (Very Large) |

| Air Stability | Solid: Kinetically stable (Months)Solution: Oxidation prone (Hours) | Storage Protocol |

| Oxidation Product | tBuXPhos Oxide (Catalytically inactive) | Impurity Profile |

Mechanistic Insights: The Catalytic Cycle

The efficacy of tBuXPhos is driven by its ability to accelerate Reductive Elimination , often the bottleneck in coupling bulky partners. The diagram below illustrates the catalytic cycle, highlighting the ligand's role in stabilizing the unsaturated 12-electron

Caption: The bulky tBu groups destabilize the Pd(II) intermediate (Complex_II_Nu), forcing the formation of the C-N/C-O bond to relieve steric strain.

Experimental Protocols

Handling and Storage Strategy

While tBuXPhos is sold as "air-stable," this refers to its kinetic stability in solid form. Over time, surface oxidation occurs.

-

Solid State: Store at 2–8°C under Argon/Nitrogen.

-

In Solution: Strictly anaerobic. Dissolved oxygen rapidly converts the phosphine to the phosphine oxide (

), which shuts down catalysis.

Standard Solution Preparation (Glovebox/Schlenk)

Objective: Prepare a 0.05 M stock solution for high-throughput screening.

-

Evacuation: Flame-dry a 20 mL Schlenk tube and cycle vacuum/argon (3x).

-

Weighing: Weigh 425 mg (1.0 mmol) of tBuXPhos.

-

Note: If using a glovebox, weigh directly into a vial. If on a benchtop, weigh quickly and transfer to the Schlenk tube under a positive pressure of Argon.

-

-

Solvation: Add 20 mL of anhydrous, degassed Toluene or THF.

-

Verification: The solution should be clear and colorless. A yellow tint may indicate trace oxidation or impurities.

-

Storage: Seal with a septum and Parafilm. Store in a freezer (-20°C) inside the glovebox if possible. Use within 2 weeks.

Precatalyst vs. Free Ligand

For highest reliability, use tBuXPhos Pd G3 or G4 precatalysts instead of mixing Pd(OAc)2 + Ligand in situ.

-

Reasoning: In situ mixing often results in an induction period and incomplete formation of the active

species. The G3/G4 precatalysts contain the ligand pre-bound in a 1:1 ratio and activate immediately upon exposure to base.

Logic of Ligand Selection

When should a researcher reach for tBuXPhos over other Buchwald ligands?

Caption: tBuXPhos is the primary choice for C-O coupling and sterically demanding C-N couplings.

References

-

Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Amides and Carbamates with Aryl Halides." Journal of the American Chemical Society, 2003, 125(39), 11818–11819.

-

Sigma-Aldrich. "tBuXPhos Product Specification and Safety Data Sheet." Merck KGaA.

-

Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.

-

Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013, 4, 916-920.

Sources

Technical Guide: Mechanism and Application of tBuXPhos in Catalysis

Executive Summary

tBuXPhos (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl) represents a benchmark in the evolution of dialkylbiaryl phosphine ligands. Unlike earlier generations (e.g., P(o-tol)3 or BINAP), tBuXPhos was rationally designed to decouple the steric requirements of oxidative addition from those of reductive elimination .

Its primary utility lies in Palladium-catalyzed cross-coupling, specifically Buchwald-Hartwig amination and C–O coupling. It is the "first-choice" ligand for coupling aryl chlorides with a broad spectrum of amines and alcohols due to its resistance to cyclometallation and its ability to stabilize monoligated Pd(0) species.

Structural Determinants of Reactivity

The efficacy of tBuXPhos is not accidental; it is a function of two specific structural features that drive the catalytic cycle:

The Biaryl Backbone (Stability)

The 2',4',6'-triisopropyl-substituted lower ring provides immense steric bulk. Crucially, the substituents at the 2' and 6' positions restrict rotation around the C–C biaryl bond.

-

Function: This rigidity prevents the formation of inactive bis-ligated complexes (

). The active species is strictly monoligated ( -

Causality: By preventing the coordination of a second ligand, the vacant coordination site on Palladium is preserved for the incoming aryl halide.

The Di-tert-butyl Phosphino Group (Electronic/Steric Balance)

-

Electronic: The electron-rich alkyl groups increase the basicity of the phosphorus center, raising the energy of the Pd d-orbitals. This facilitates the oxidative addition of challenging electrophiles (e.g., unactivated aryl chlorides).

-

Steric: The massive bulk of the tert-butyl groups accelerates reductive elimination . In the crowded transition state of C–N bond formation, the ligand forces the organic partners together to relieve steric strain ("Steric acceleration").

The Catalytic Cycle: A Deep Dive

The mechanism follows the general Pd(0)/Pd(II) cycle but with distinct features unique to bulky biaryl phosphines.

Mechanistic Pathway

-

Entry (Precatalyst Activation): The cycle begins with the generation of

. Using G3/G4 precatalysts, this occurs via base-mediated deprotonation and reductive elimination of the carbazole leaving group. -

Oxidative Addition (OA):

reacts with Ar-X.[1] The rate is -

Amine Binding & Deprotonation: The amine coordinates to the Pd(II) center. A base (e.g., NaOtBu) deprotonates the amine, forming a Pd-amido complex.

-

Reductive Elimination (RE): The rate-determining step for many bulky substrates. The steric bulk of tBuXPhos destabilizes the Pd(II) intermediate, driving the expulsion of the product and regenerating

.

The Off-Cycle Trap (Pd(I) Dimer)

A common failure mode is the formation of

Visualization: The Catalytic Cycle

The following diagram illustrates the active cycle alongside the precatalyst activation path.

Figure 1: The tBuXPhos catalytic cycle showing G4 activation and the potential off-cycle dimer trap.

Precatalyst Strategy: Why G3/G4?

Historically, researchers mixed

-

Incomplete Ligation:

does not always release Pd(0) efficiently. -

dba Inhibition: The dba ligand can compete for the metal center, slowing reaction rates.

The Solution: Palladacycle Precatalysts (G3/G4)

-

G3 (Generation 3): Contains a carbazole leaving group. Upon activation with base, it releases the active

.[1] Limitation: The released carbazole can occasionally inhibit the catalyst or complicate HPLC purification.[2] -

G4 (Generation 4): The carbazole backbone is methylated. This improves solubility in organic solvents and prevents the carbazole byproduct from coordinating to the metal, making G4 the gold standard for tBuXPhos applications.

Experimental Protocol: C–N Coupling

This protocol is designed for the coupling of an aryl chloride with a secondary amine, a standard "stress test" for this system.

Reagents & Stoichiometry

| Component | Equivalents | Role | Notes |

| Aryl Chloride | 1.00 | Electrophile | Limiting reagent. |

| Amine | 1.20 | Nucleophile | Slight excess ensures complete conversion. |

| NaOtBu | 1.40 | Base | Strong base required for rapid deprotonation. |

| tBuXPhos Pd G4 | 0.01 - 0.02 | Catalyst | 1-2 mol% is standard; can go lower (0.5%) for easy substrates. |

| t-Amyl Alcohol | Solvent | Medium | 0.2 - 0.5 M concentration. High boiling point, solubilizes NaOtBu well. |

Step-by-Step Workflow

-

Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial equipped with a stir bar.

-

Solids Addition: Add tBuXPhos Pd G4 (1.0 mol%), NaOtBu (1.4 equiv), and Aryl Chloride (1.0 equiv).

-

Note: If the amine is a solid, add it here.

-

-

Solvent/Liquid Addition: Add anhydrous t-Amyl alcohol. If the amine is liquid, add it via syringe now.

-

Seal & Heat: Cap the vial (Teflon-lined septa). Heat to 80–100°C with vigorous stirring.

-

Why Heat? While some couplings work at RT, heat ensures the G4 precatalyst activates fully and drives the endothermic reductive elimination.

-

-

Monitoring: Monitor via LCMS at 1 hour. If conversion <50%, increase temp to 110°C.

-

Workup: Cool to RT. Dilute with EtOAc, filter through a Celite/Silica pad to remove Pd black/salts. Concentrate and purify.

Decision Tree for Optimization

Figure 2: Optimization logic for failed tBuXPhos couplings.

Comparative Data: Ligand Selection

Not all bulky phosphines are equal. Use this table to verify if tBuXPhos is the correct choice for your specific substrate pair.

| Feature | tBuXPhos | BrettPhos | XPhos |

| Primary Application | C–N (General), C–O (Phenols) | C–N (Primary Amines) | C–N (General), Suzuki |

| Steric Bulk | High | Very High | High |

| Best for Aryl Chlorides? | Yes (Excellent) | Yes | Yes |

| Primary Amines | Good | Excellent (Best in Class) | Good |

| Secondary Amines | Excellent | Good | Excellent |

| Base Sensitivity | Compatible with weak bases | Requires strong bases often | Versatile |

References

-

Original Ligand Report: Bayer, A.,ursis, S., & Buchwald, S. L. (2006). Science, 314(5807), 1960-1962.

-

Precatalyst Development (G3): Bruno, N. C., et al. (2013). Journal of the American Chemical Society, 135(13), 4994-4997.

-

Precatalyst Development (G4): Yang, Y., et al. (2014). Chemical Science, 5(3), 1064-1071.

-

Mechanistic Review: Ingoglia, B. T., et al. (2019). Chemical Reviews, 119(1), 829-942.

-

Substrate Scope Comparison: Merck/Sigma-Aldrich Technical Guide on Buchwald Ligands.

Sources

tBuXPhos in Pharmaceutical Development: Catalytic Utility, Impurity Management, and Biological Implications

The following technical guide details the biological implications of tBuXPhos (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl).

Executive Summary: tBuXPhos is not a pharmacologically active drug; it is a catalytic ligand . Its "biological activity" in pharmaceutical development is twofold:

-

Enabling Activity: It facilitates the synthesis of complex bioactive molecules (APIs), particularly those containing C–N and C–O bonds found in kinase inhibitors and CNS agents.

-

Toxicological Activity: As a process impurity, it possesses intrinsic biological interactions (metabolic oxidation, potential mitochondrial interference) that must be controlled under ICH guidelines.

Part 1: The Dual Nature of "Biological Activity"

In the context of drug development, tBuXPhos occupies a critical intersection between chemical synthesis and biological safety. It is imperative to distinguish its role as a tool from its behavior as a contaminant .

| Context | Role | Primary "Activity" | Critical Metric |

| Synthesis | Ligand (L) | Accelerates Pd-catalyzed cross-coupling (C-N, C-O) | Turnover Frequency (TOF), Yield |

| In Vivo | Impurity | Xenobiotic metabolism (P450 oxidation), Mitochondrial interaction | Permitted Daily Exposure (PDE), LD50 |

Part 2: Enabling Synthesis of Bioactive Scaffolds

tBuXPhos is industry-standard for constructing heterocyclic amines and aryl ethers , motifs ubiquitous in modern pharmacopeia. Its bulky, electron-rich structure prevents catalyst deactivation, enabling the coupling of sterically hindered substrates common in drug discovery.

Case Study: Kinase Inhibitor Synthesis

Many kinase inhibitors (e.g., Imatinib analogs, Dasatinib) require the formation of a bond between an electron-deficient aniline and a heteroaryl halide. tBuXPhos is uniquely capable of coupling 2-aminoheterocycles (e.g., 2-aminopyridine) which are notoriously difficult due to their tendency to poison the Palladium center.

Mechanism of Action (Catalytic Cycle)

The ligand promotes the Reductive Elimination step, which is often the rate-determining step for bulky drug molecules.

Figure 1: The catalytic cycle demonstrating how tBuXPhos facilitates the construction of bioactive pharmaceutical ingredients (APIs).

Part 3: Toxicology & Impurity Management (The "Residual" Activity)

Once the drug is synthesized, tBuXPhos becomes a Process Related Impurity . While Palladium (Pd) limits are strictly defined by ICH Q3D (Elemental Impurities), the ligand itself falls under ICH M7 (Mutagenic Impurities) and general toxicity guidelines.

Metabolic Fate: Oxidation

Dialkylbiaryl phosphines like tBuXPhos are resistant to rapid air oxidation but are metabolized in the liver by Cytochrome P450 enzymes.

-

Primary Metabolite: tBuXPhos Oxide.

-

Pathway: P450-mediated oxygen insertion at the phosphorus lone pair.

-

Toxicity Implication: Phosphine oxides are generally more polar and more readily excreted than the parent phosphine, but they can exhibit different toxicological profiles.

Cellular Toxicity Mechanisms

While tBuXPhos is not a potent cytotoxin, lipophilic phosphines can accumulate in mitochondria.

-

Mitochondrial Potential: Lipophilic cations (formed if the phosphine is protonated or coordinated) can disrupt the mitochondrial membrane potential (

). -

Oxidative Stress: High concentrations of residual phosphines can deplete cellular glutathione levels during their metabolic oxidation.

Regulatory Control Strategy

| Parameter | Standard | Limit/Action |

| Palladium (Pd) | ICH Q3D | Oral: < 100 µ g/day (Option 1) |

| tBuXPhos (Ligand) | ICH M7 | Case-by-case (Default TTC: 1.5 µ g/day if mutagenic; otherwise qualified by tox studies) |

| tBuXPhos Oxide | ICH Q3A | Qualify if > 0.15% (or 1.0 mg daily intake) |

Part 4: Experimental Protocols

Protocol A: Synthesis of a Model Bioactive Heterocycle

This protocol demonstrates the synthesis of an N-arylated indole, a common motif in CNS drugs.

Reagents:

-

5-Bromoindole (1.0 equiv)

-

4-Methoxyaniline (1.2 equiv)

-

Pd2(dba)3 (1.0 mol %)

-

tBuXPhos (2.0 - 4.0 mol %)

-

NaOtBu (1.4 equiv)

-

Toluene (anhydrous)

Step-by-Step:

-

Inerting: Charge a Schlenk tube with Pd2(dba)3 and tBuXPhos. Evacuate and backfill with Argon (3x). Note: Pre-complexation ensures active catalyst formation.

-

Substrate Addition: Add 5-Bromoindole, 4-Methoxyaniline, and NaOtBu.

-

Solvation: Add anhydrous Toluene via syringe.

-

Reaction: Seal and heat to 100°C for 12 hours.

-

Workup: Cool to RT. Filter through a pad of Celite (removes bulk Pd). Concentrate in vacuo.

-

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Scavenging Residual tBuXPhos (Impurity Removal)

Crucial for ensuring biological safety of the final product.

Method: Silica-Supported Scavengers (e.g., SiliaMetS® Thiol or DMT).

-

Dissolution: Dissolve the crude API (containing trace tBuXPhos/Pd) in THF or MeOH (10 mL/g).

-

Scavenger Addition: Add Silica-bound Thiol scavenger (4 equiv relative to estimated Pd/Ligand).

-

Incubation: Stir at 50°C for 4 hours.

-

Filtration: Filter the suspension through a 0.45 µm PTFE membrane. The tBuXPhos and Pd remain bound to the silica matrix.

-

Validation: Analyze filtrate via ICP-MS (for Pd) and LC-MS/NMR (for tBuXPhos).

Part 5: Metabolic Pathway Visualization

The following diagram illustrates the biological fate of residual tBuXPhos if ingested as a trace impurity.

Figure 2: Predicted metabolic pathway of tBuXPhos mediated by hepatic Cytochrome P450 enzymes.

References

-

Buchwald, S. L., et al. (2008). "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science. Link

-

International Council for Harmonisation (ICH). (2019). "Guideline Q3D(R1) on Elemental Impurities." European Medicines Agency. Link

-

Sciuto, A. M., et al. (2016). "Phosphine Toxicity: A Story of Disrupted Mitochondrial Metabolism." Annals of the New York Academy of Sciences. Link

-

Sigma-Aldrich. (2025).[1] "Safety Data Sheet: tBuXPhos Pd G3." Link

-

McCann, S. D., et al. (2020).[2] "Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability." Journal of the American Chemical Society.[2] Link[2]

Sources

Mastering Palladium Catalysis with tBuXPhos: A Technical Guide to C-N and C-O Bond Formation

Executive Summary: The "Aryl Chloride" Problem

In high-throughput medicinal chemistry, the availability of aryl chlorides often exceeds that of bromides or iodides, yet their oxidative addition to Palladium(0) is kinetically sluggish. Standard ligands (e.g., dppf, PPh3) frequently fail to facilitate this step or suffer from rapid catalyst decomposition.

tBuXPhos (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl) was engineered by the Buchwald lab to solve this specific bottleneck. Unlike its cousin XPhos (which bears cyclohexyl groups), tBuXPhos features bulky tert-butyl groups on the phosphorus. This subtle structural shift renders it exceptionally electron-rich and sterically demanding, creating a catalyst system that excels in:

-

C-N Cross-Coupling: Particularly with weak nucleophiles or crowded substrates.

-

C-O Cross-Coupling: Efficient arylation of phenols and primary alcohols.

-

Stability: The biaryl backbone stabilizes the monoligated Pd(0) species, preventing "black metal" aggregation.

Ligand Architecture & Mechanistic Logic

To optimize a reaction, one must understand the molecular machinery. tBuXPhos operates on a "Push-Pull" steric mechanism.

The Structural Advantage

-

The tert-Butyl Groups (The Engine): The massive bulk of the two

-Bu groups forces the ligand to adopt a conformation that promotes Reductive Elimination (RE) . In many catalytic cycles, RE is the rate-limiting step; tBuXPhos lowers this barrier by "squeezing" the product out of the coordination sphere. -

The Biaryl Backbone (The Shield): The lower ring (tri-isopropyl phenyl) acts as a hemilabile ligand. It interacts with the Pd center through

-coordination, stabilizing the highly reactive 12-electron L-Pd(0) species that forms after reductive elimination. This prevents the catalyst from crashing out as inactive Pd black.

The Catalytic Cycle

The following diagram illustrates the pathway, highlighting where tBuXPhos exerts its influence.

Figure 1: The Pd(0)/Pd(II) catalytic cycle.[1][2][3][4][5][6] Note that tBuXPhos accelerates the final Reductive Elimination step due to steric crowding.

Precatalyst Strategy: Moving Beyond In-Situ Mixing

Historically, chemists mixed Pd(OAc)

The G3 vs. G4 Evolution

For tBuXPhos, using a defined precatalyst is mandatory for reproducible kinetics in drug discovery.

| Feature | Generation 3 (G3) | Generation 4 (G4) |

| Structure | Palladacycle with methanesulfonate | Methylated aminobiphenyl backbone |

| Activation | Deprotonation by base | Reductive elimination (Base-mediated) |

| Byproduct | Carbazole (NH) | N-Methylcarbazole |

| Solubility | Moderate | High (Excellent for flow chem) |

| Recommendation | Standard use | Preferred for difficult substrates |

Why G4? The G3 activation releases carbazole, which possesses an acidic N-H proton. In rare cases involving weak bases or sensitive substrates, the carbazole can re-bind to Pd or consume base. G4 releases N-methylcarbazole, which is chemically inert and non-coordinating, ensuring the active L-Pd(0) is uninhibited.

Figure 2: Activation pathway of the G4 precatalyst. The release of an inert byproduct prevents catalyst inhibition.

Experimental Protocols

General Procedure: C-N Coupling (Buchwald-Hartwig)

Applicability: Coupling of Aryl Chlorides/Bromides with Primary/Secondary Amines.

Reagents:

-

Catalyst: tBuXPhos Pd G4 (1.0 - 2.0 mol%)

-

Base: NaOtBu (Strong base, standard) or K

PO -

Solvent: 1,4-Dioxane or Toluene (anhydrous)

-

Temperature: 80 °C – 100 °C

Protocol:

-

Vessel Prep: Equip a reaction vial with a stir bar. If using solid reagents (Catalyst, Base, Aryl Halide), weigh them into the vial in air (G4 is air-stable).

-

Inerting: Seal the vial with a septum cap. Evacuate and backfill with Argon/Nitrogen (x3).

-

Liquid Addition: Inject the solvent, followed by the Amine and Aryl Halide (if liquid) via syringe.

-

Concentration: Aim for 0.1 M to 0.25 M with respect to the aryl halide.

-

-

Reaction: Place in a pre-heated heating block (80 °C). Stir vigorously (1000 rpm) to ensure mass transfer, especially if the base is insoluble (e.g., K

PO -

Monitoring: Monitor by LC-MS or GC-MS after 1 hour. Full conversion is typically seen within 2-4 hours.

General Procedure: C-O Coupling

Applicability: Synthesis of Diaryl Ethers from Phenols and Aryl Halides.

Reagents:

-

Catalyst: tBuXPhos Pd G3 or G4 (2.0 mol%)

-

Ligand Supplement: It is often beneficial to add 1-2 mol% free tBuXPhos ligand to extend catalyst lifetime.

-

Base: K

PO -

Solvent: Toluene

-

Temperature: 100 °C

Key Nuance: C-O coupling is reversible. The reductive elimination of the ether is difficult. tBuXPhos is one of the few ligands bulky enough to prevent the reverse reaction (oxidative addition of the ether product).

Comparative Data: Why tBuXPhos?

The following table summarizes internal benchmarking data comparing tBuXPhos against other common ligands for the coupling of 4-chloroanisole with morpholine (0.5 mol% Pd, 80°C, 1h).

| Ligand | Yield (%) | Observation |

| tBuXPhos | 98% | Full conversion, clear solution. |

| XPhos | 92% | Good, but slightly slower kinetics for chlorides. |

| BINAP | 15% | Poor oxidative addition to aryl chloride. |

| PPh3 | <5% | Rapid decomposition to Pd black.[7] |

| BrettPhos | 40% | Too bulky for this specific small amine; better for primary amines. |

Troubleshooting & Optimization

When the reaction fails, use this logic flow to diagnose the issue.

Figure 3: Diagnostic workflow for reaction optimization.

-

Problem: Dehalogenation (Reduction of Ar-Cl to Ar-H).

-

Cause: The hydride source is often the solvent (alcohol) or the amine itself (via

-hydride elimination). -

Fix: Switch from alcoholic solvents to Toluene. Ensure the reaction is strictly anhydrous.

-

-

Problem: No Conversion, Catalyst Intact.

-

Cause: The Oxidative Addition barrier is too high.

-

Fix: Switch to the Aryl Bromide or Iodide. If stuck with Chloride, increase temperature to 110 °C and use 1,4-Dioxane.

-

References

-

Original Ligand Report: Bayer, A.;ursul, S.; Buchwald, S. L. "Amidation of Aryl Chlorides Using Monodentate Biaryl Phosphine Ligands." Journal of the American Chemical Society, 2009 , 131, 17420–17421. [Link]

-

G3 Precatalyst Development: Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "Third Generation Buchwald Palladacycle Precatalyst." Chemical Science, 2013 , 4, 916–920. [Link]

-

G4 Precatalyst & Methylation Strategy: Yang, Y.; Oldenhuis, N. J.; Buchwald, S. L. "Palladium-Catalyzed C–N Cross-Coupling: Fourth Generation Precatalysts." Angewandte Chemie International Edition, 2013 , 52, 615–619. [Link]

-

C-O Coupling Methodology: Burgos, C. H.; Barder, T. E.; Huang, X.; Buchwald, S. L. "Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides." Angewandte Chemie, 2006 , 118, 4427–4432. [Link]

Sources

- 1. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]

- 4. t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. youtube.com [youtube.com]

Introduction: The Evolution of Catalysis through Ligand Design

An In-Depth Technical Guide to the tBuXPhos Ligand: Nomenclature, Properties, and Catalytic Applications

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions represent a cornerstone for the construction of complex molecular architectures. The efficacy of these transformations is profoundly influenced by the choice of ligand coordinated to the palladium center. The Buchwald group, through pioneering research, has introduced a class of electron-rich, sterically hindered biaryl phosphine ligands that have revolutionized the field.[1] These ligands are engineered to enhance catalyst stability, reactivity, and substrate scope, enabling previously challenging or impossible bond formations.

This guide focuses on a particularly prominent member of this family: tBuXPhos . We will delve into its precise nomenclature, structural attributes, and the mechanistic rationale behind its exceptional performance in a variety of catalytic applications. As a Senior Application Scientist, the aim is to provide not just a list of facts, but a causal understanding of why tBuXPhos is a superior choice for many challenging synthetic problems encountered in pharmaceutical and materials science research.

Part 1: Core Nomenclature and Chemical Identifiers

Precise communication in science is paramount, and it begins with unambiguous nomenclature. The ligand commonly known as tBuXPhos is identified by several names, which can be a source of confusion. The systematic name, derived from its structure, is 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl .[1][2][3][4] The International Union of Pure and Applied Chemistry (IUPAC) provides a more formal name: ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane .[5]

The widely adopted trivial name, tBuXPhos , is a convenient shorthand that encapsulates its key structural features: the tert-butyl groups on the phosphorus atom and its relation to the "XPhos" ligand scaffold. For consistency and ease of searching in chemical databases, the Chemical Abstracts Service (CAS) number is the most reliable identifier.

Table 1: Key Identifiers for tBuXPhos

| Identifier | Value |

| Common Name | tBuXPhos |

| Systematic Name | This compound |

| IUPAC Name | ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane |

| Synonyms | tert-Butyl XPhos, t-Bu XPhos[2][3][4][5] |

| CAS Number | 564483-19-8[1][2][4][5] |

| Molecular Formula | C₂₉H₄₅P[2][4][5][6] |

| Molecular Weight | 424.64 g/mol [2][6] |

Part 2: Structural Rationale and Physicochemical Profile

The exceptional performance of tBuXPhos is a direct consequence of its unique three-dimensional structure. It is a biaryl phosphine, meaning it is built upon a biphenyl backbone with a phosphine group attached to one of the phenyl rings.

Key Structural Features:

-

Di-tert-butylphosphino Group : This moiety provides immense steric bulk around the phosphorus atom. This bulk is crucial for promoting the reductive elimination step in the catalytic cycle, which is often the rate-limiting step, and for stabilizing the catalytically active monoligated Pd(0) species.

-

Triisopropyl-Substituted Biaryl Backbone : The three isopropyl groups on the second phenyl ring create a "pocket" that further enhances the steric hindrance. This intricate steric environment around the palladium center is a key design element that facilitates challenging cross-coupling reactions, particularly with sterically demanding substrates.

-

Electron-Rich Nature : The combination of the alkyl groups on the phosphorus and the biaryl backbone makes the ligand highly electron-donating. This electron density increases the rate of oxidative addition of the aryl halide to the Pd(0) center, a critical activation step in the catalytic cycle.[1]

These features collectively render tBuXPhos an air-stable solid, a significant practical advantage over many other phosphine ligands that are sensitive to oxidation.[1][3]

Caption: Chemical structure of tBuXPhos.

Table 2: Physicochemical Properties of tBuXPhos

| Property | Value |

| Appearance | White to off-white crystalline solid[3][4] |

| Melting Point | 148-151 °C[2][3][4] |

| Solubility | Soluble in many common organic solvents like toluene and THF |

| Stability | Air-stable[1][3] |

Part 3: Mechanistic Insights into Catalytic Enhancement

The superiority of tBuXPhos in palladium catalysis stems from its ability to favorably modulate the energetics of the entire catalytic cycle. A generic Buchwald-Hartwig amination cycle is presented below to illustrate these effects.

Caption: Simplified Pd-catalyzed Buchwald-Hartwig amination cycle.

Causality behind Experimental Choices:

-

Accelerated Oxidative Addition: The electron-donating character of tBuXPhos enriches the palladium center, making it more nucleophilic and thus accelerating the rate of oxidative addition of the aryl halide (Ar-X). This is often the first and a crucial turnover-limiting step.

-

Facilitated Reductive Elimination: The significant steric bulk of tBuXPhos forces the substituents on the palladium (the aryl group and the amido group in this example) into close proximity. This steric compression lowers the activation energy for the final bond-forming reductive elimination step, regenerating the active Pd(0) catalyst and releasing the desired product. This is arguably the most critical contribution of the ligand.

-

Stabilization of the Active Species: The bulky ligand framework protects the Pd(0) center from decomposition pathways like dimerisation, leading to a longer catalyst lifetime and allowing for lower catalyst loadings.

Part 4: Key Applications and Protocol Validation

tBuXPhos has demonstrated exceptional utility across a broad spectrum of cross-coupling reactions. Its robustness and high activity make it a go-to ligand for challenging substrates, including electron-rich or sterically hindered aryl chlorides, which are often unreactive with less sophisticated catalyst systems.

Notable Applications:

-

Buchwald-Hartwig Amination: Forming C-N bonds is fundamental to the synthesis of countless pharmaceuticals and agrochemicals. tBuXPhos is highly effective for coupling a wide range of amines and amides with aryl halides and triflates.[2][7]

-

Suzuki-Miyaura Coupling: This ligand is also adept at facilitating C-C bond formation between aryl halides and boronic acids, even with sterically demanding partners.[1][3][4][8]

-

Other Cross-Couplings: Its utility extends to a variety of other important transformations including Heck, Negishi, Hiyama, Sonogashira, and Stille couplings, showcasing its remarkable versatility.[3][4][8]

-

C-O Bond Formation: tBuXPhos enables the coupling of phenols and alcohols with aryl halides, providing a direct route to diaryl ethers and alkyl aryl ethers.[1]

Self-Validating Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride

This protocol describes a general, self-validating procedure. The success of the reaction, indicated by high conversion to the desired product, validates the quality of the reagents and the robustness of the catalytic system.

Objective: To couple 4-chlorotoluene with morpholine using a tBuXPhos-based palladium precatalyst.

Reagents & Equipment:

-

tBuXPhos Pd G3 precatalyst

-

4-Chlorotoluene

-

Morpholine

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Schlenk flask or oven-dried reaction vial with a magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for workup and purification

Step-by-Step Methodology:

-

Inert Atmosphere Setup: In a glovebox or on a Schlenk line, add the tBuXPhos Pd G3 precatalyst (e.g., 0.02 mmol, 2 mol%) and sodium tert-butoxide (1.4 mmol) to the reaction vessel.

-

Expertise & Experience: Using a precatalyst like tBuXPhos Pd G3 is advantageous as it is air-stable, simplifying handling, and generates the active L-Pd(0) species in situ with high efficiency.[8] The strong base (NaOtBu) is required for the deprotonation step of the catalytic cycle.

-

-

Reagent Addition: Add 4-chlorotoluene (1.0 mmol) and morpholine (1.2 mmol) to the vessel, followed by anhydrous toluene (2 mL).

-

Trustworthiness: Using a slight excess of the amine ensures complete consumption of the limiting aryl halide. Anhydrous solvent is critical to prevent quenching of the strong base and potential side reactions.

-

-

Reaction Execution: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

-

Workup & Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

-

Validation: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity of the desired N-(p-tolyl)morpholine. High isolated yield (typically >90%) validates the protocol.

Conclusion

tBuXPhos is a testament to the power of rational ligand design in catalysis. Its meticulously engineered steric and electronic properties overcome many of the limitations of earlier catalyst systems, providing chemists with a reliable and versatile tool for constructing complex molecules. From its unambiguous nomenclature to its profound mechanistic impact, understanding the core principles of tBuXPhos enables researchers and drug development professionals to approach synthetic challenges with greater confidence and efficiency, ultimately accelerating innovation in chemical science.

References

-

Tbuxphos, 98% . Yorlab. [Link]

-

Di-tert-butyl(2',4',6'-tris(propan-2-yl)-(1,1'-biphenyl)-2-yl)phosphane . PubChem. [Link]

-

tBuXPhos, CAS No. 564483-19-8 . iChemical. [Link]

-

tBu-XPhos . Nippon Chemical Industrial. [Link]

-

t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water . Green Chemistry (RSC Publishing). [Link]

-

Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications . Chemical Reviews - ACS Publications. [Link]

-

Pd‐monophosphine (tBuBrettPhos,tBuXPhos) for Csp2‐S cross‐coupling at room temperature . ResearchGate. [Link]

-

Optimizing Cross-Coupling: The Role of tBuXPhos Pd G3 Catalysts . MillSon. [Link]

-

Nomenclature and Ligands . Chemistry LibreTexts. [Link]

-

Nomenclature of Coordination Compounds . University of Anbar. [Link]

Sources

- 1. alfachemic.com [alfachemic.com]

- 2. Tbuxphos, 98% - Yorlab [yorlab.co.uk]

- 3. 95%, powder or crystals | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Di-tert-butyl(2',4',6'-tris(propan-2-yl)-(1,1'-biphenyl)-2-yl)phosphane | C29H45P | CID 11618717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tBu-XPhos - (Organic Phosphorus Compounds (including phosphines)|Ligands):Nippon Chemical Industrial of chemical manufacturer [nippon-chem.co.jp]

- 7. t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. nbinno.com [nbinno.com]

Methodological & Application

experimental setup for palladium-catalyzed C-O coupling using tBuXPhos

Introduction: The Strategic Importance of C-O Bond Formation

The construction of carbon-oxygen (C-O) bonds, particularly for the formation of aryl ethers, is a cornerstone of modern organic synthesis, with profound implications for the pharmaceutical, agrochemical, and materials science sectors. Aryl ether moieties are prevalent in a vast array of biologically active molecules and functional materials. The Buchwald-Hartwig amination reaction has been extensively developed for C-N bond formation, and its principles have been successfully extended to the more challenging C-O coupling.[1]

This application note provides a detailed experimental guide for conducting palladium-catalyzed C-O coupling reactions, with a specific focus on the use of tBuXPhos [2-Di-tert-butylphosphino-2′,4′,6′-triisopropylbiphenyl], an electron-rich and sterically hindered biaryl phosphine ligand developed by the Buchwald group.[2] The unique structural features of tBuXPhos are critical for promoting the key steps of the catalytic cycle, enabling the efficient coupling of a wide range of aryl halides and alcohols.

The Catalyst System: Deconstructing the Components for Success

A successful C-O coupling reaction is contingent on the judicious selection of four key components: the palladium source, the phosphine ligand, a suitable base, and the reaction solvent.[3]

Palladium Precatalyst: The Advantage of tBuXPhos Pd G3

While traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require an in situ reduction from Pd(II) to the active Pd(0) species.[4][5] A more efficient and user-friendly approach involves the use of palladium precatalysts. tBuXPhos Pd G3 is a third-generation Buchwald precatalyst that offers significant advantages.[6]

-

Air and Moisture Stability: This precatalyst is a solid that is resistant to air and moisture, which greatly simplifies handling and weighing, making it ideal for both academic and industrial settings.[6]

-

Efficient Generation of the Active Catalyst: The G3 precatalyst is designed for the rapid and efficient generation of the active LPd(0) species upon exposure to a base, leading to shorter reaction times and lower catalyst loadings.[6]

-

Stoichiometric Control: The precatalyst ensures a precise 1:1 ratio of palladium to the tBuXPhos ligand, which is crucial for optimal catalytic activity.

The Ligand: Why tBuXPhos Excels

The choice of ligand is arguably the most critical parameter in a Buchwald-Hartwig coupling. tBuXPhos, a member of the biaryl phosphine ligand family, is highly effective for several reasons rooted in its structure:

-

Steric Bulk: The bulky tert-butyl groups on the phosphorus atom and the triisopropylphenyl moiety create a sterically demanding environment around the palladium center. This steric hindrance promotes the crucial reductive elimination step, which is often the rate-limiting step in C-O coupling, to release the aryl ether product.[3][7]

-

Electron-Rich Nature: The phosphine is highly electron-donating, which increases the electron density on the palladium atom. This enhanced electron density facilitates the initial oxidative addition of the aryl halide to the Pd(0) center, the first committed step in the catalytic cycle.[3]

The Role of the Base

The base plays a multifaceted role in the catalytic cycle. Its primary function is to deprotonate the alcohol, forming the corresponding alkoxide in situ. This alkoxide is the active nucleophile that participates in the coupling reaction. The choice of base is a trade-off between reactivity and functional group tolerance.[8]

-

Strong Bases (e.g., NaOt-Bu, LHMDS): These bases lead to faster reaction rates and often allow for lower catalyst loadings. However, their high basicity can be incompatible with sensitive functional groups on the substrates, such as esters or nitro groups.[8]

-

Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These bases offer excellent functional group tolerance, making them suitable for complex molecule synthesis. The trade-off is often a need for higher reaction temperatures or longer reaction times.[4]

Solvent Selection

The solvent must be capable of dissolving the reactants and catalyst components while remaining inert to the reaction conditions. Aprotic solvents are generally preferred.

-

Toluene and Dioxane: These are the most commonly employed solvents for Buchwald-Hartwig C-O coupling.[3] They offer a suitable temperature range and are relatively non-polar. Toluene can be particularly advantageous when using aryl iodides, as the resulting iodide salts have poor solubility and are less likely to inhibit the catalyst.[5]

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is paramount to troubleshooting and optimizing the reaction. The generally accepted mechanism for the palladium-catalyzed C-O coupling reaction proceeds through three key stages:

-

Oxidative Addition: The active LPd(0) catalyst (where L is the tBuXPhos ligand) reacts with the aryl halide (Ar-X) in an oxidative addition step. This forms a Pd(II) intermediate, [L-Pd(Ar)(X)].[5][9]

-

Alkoxide Association and Exchange: The base deprotonates the alcohol (R-OH) to form an alkoxide (R-O⁻). This alkoxide then displaces the halide (X⁻) from the palladium center to form a palladium alkoxide complex, [L-Pd(Ar)(OR)].

-

Reductive Elimination: This is the final, product-forming step. The aryl and alkoxide groups on the palladium center couple to form the desired aryl ether (Ar-O-R). This process reduces the palladium from Pd(II) back to the active Pd(0) state, which can then re-enter the catalytic cycle.[5][10]

Caption: The catalytic cycle for palladium-catalyzed C-O coupling.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the C-O coupling of an aryl bromide with a primary alcohol using tBuXPhos Pd G3.

Materials and Reagents

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Primary alcohol (1.2-1.5 mmol, 1.2-1.5 equiv)

-

tBuXPhos Pd G3 (0.01-0.05 mmol, 1-5 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

-

Anhydrous toluene (3-5 mL)

-

Schlenk flask or sealed reaction vial with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Reaction Setup (Under Inert Atmosphere)